N,N-diethyl-3-chloro-2-methylbenzamide
Description
N,N-Diethyl-3-chloro-2-methylbenzamide is a benzamide derivative characterized by a chloro substituent at the 3-position, a methyl group at the 2-position, and N,N-diethylamide functionalization.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-chloro-N,N-diethyl-2-methylbenzamide |
InChI |
InChI=1S/C12H16ClNO/c1-4-14(5-2)12(15)10-7-6-8-11(13)9(10)3/h6-8H,4-5H2,1-3H3 |
InChI Key |
IAICXNQJPICFSE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=CC=C1)Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Analogs :
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () :
- Substituents: 3-methylbenzamide with a hydroxy-tert-butyl group.
- Contrast: Lacks chloro and diethyl groups but includes an N,O-bidentate directing group for metal catalysis .
2,6-Dichloro-N,N-dimethylbenzamide () :
- Substituents: Dichloro (2,6-positions) and dimethylamide.
- Contrast: Chloro positions alter steric hindrance; dimethylamide reduces lipophilicity compared to diethyl .
Table 1: Substituent Comparison
Comparison with Analogs :
- N-(3-Chlorophenethyl)-4-nitrobenzamide () : Synthesized via 4-nitrobenzoyl chloride and 3-chlorophenethylamine, yielding a hybrid molecule with nitro-enhanced electron deficiency .
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine () : Involves benzodithiazine ring formation, highlighting diverse heterocyclic strategies .
Physicochemical and Spectroscopic Properties
Melting Points :
NMR Data :
Preparation Methods
Synthesis of 3-Chloro-2-methylbenzoyl Chloride
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) reacts with the acid in anhydrous dichloromethane at reflux (40–60°C). The reaction is monitored by IR spectroscopy for the disappearance of the -COOH peak (1700 cm⁻¹) and emergence of -COCl (1800 cm⁻¹).
Amidation with Diethylamine
The acid chloride is treated with diethylamine in a 1:2 molar ratio in tetrahydrofuran (THF) at 0–5°C. After quenching with water, the product is extracted with ethyl acetate and purified via vacuum distillation. Typical yields range from 75–85%, limited by hydrolysis side reactions.
Direct Amidation Using Coupling Agents
Carbodiimide-based reagents enable direct condensation without isolating the acid chloride.
EDCI/HOBt-Mediated Coupling
A mixture of 3-chloro-2-methylbenzoic acid (1 eq), EDCI (1.2 eq), HOBt (1.1 eq), and diethylamine (1.5 eq) in DMF is stirred at 25°C for 12–24 hours. The method avoids extreme temperatures but requires chromatographic purification, yielding 80–90% product.
Biocatalytic Production of 3-Chloro-2-methylbenzoic Acid
Pseudomonas spp. catalyze the synthesis of 3-chloro-2-methylbenzoic acid via dioxygenase-mediated pathways. Fermentation broths are acidified to pH 2.0, and the precipitate is extracted with ethyl acetate. Subsequent amidation follows chemical methods (Sections 2 or 3).
Comparative Analysis of Preparation Methods
*Combined yield of acid synthesis and amidation.
Challenges in Chlorinated Benzamide Synthesis
Q & A
Basic: What are the optimal synthetic routes for N,N-diethyl-3-chloro-2-methylbenzamide, and how do reaction conditions influence yield?
Methodological Answer:
- Multi-Step Synthesis : Begin with halogenation of 2-methylbenzamide derivatives, followed by alkylation of the amine group using diethylating agents (e.g., diethyl sulfate) under basic conditions. Key steps include:
- Condition Optimization :
- Temperature : Room temperature (20–25°C) minimizes side reactions during amidation .
- Solvent Choice : Dichloromethane (CH₂Cl₂) or DMF enhances solubility of aromatic intermediates .
- Yield Considerations : Impurity formation increases with prolonged reaction times; monitor via TLC or HPLC .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its structure?
Methodological Answer:
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns (e.g., chloro, methyl, diethyl groups). For example, the chlorine atom induces distinct deshielding in aromatic protons .
- X-ray Crystallography : Resolve crystal packing and bond angles. Monoclinic systems (e.g., space group P2₁/c) with lattice parameters (e.g., a = 25.0232 Å, b = 5.3705 Å) provide precise structural data .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 255.12 for [M+H]⁺) .
Advanced: How can structure-activity relationship (SAR) studies be designed to improve its bioactivity?
Methodological Answer:
- Substituent Variation : Systematically modify the chloro, methyl, and diethyl groups. For example:
- In Vitro Assays : Test analogs against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays. Compare IC₅₀ values to identify pharmacophores .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, guided by crystallographic data .
Advanced: What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Standardized Assays : Use consistent protocols (e.g., fixed cell lines, incubation times) to minimize variability. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, PubMed) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables .
- Dose-Response Curves : Re-evaluate activity at varying concentrations (e.g., 1–100 µM) to confirm threshold effects .
Advanced: What are the key considerations for analyzing its stability and degradation pathways?
Methodological Answer:
- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC-MS to identify byproducts (e.g., hydrolyzed amides or oxidized derivatives) .
- Degradation Pathways :
- Hydrolysis : Susceptible to cleavage in acidic/basic conditions; use buffered solutions during storage .
- Oxidation : Nitroso derivatives may form under oxidative conditions; add antioxidants (e.g., BHT) to formulations .
Advanced: How can computational chemistry predict its pharmacokinetic properties?
Methodological Answer:
- ADME Modeling : Use tools like SwissADME to predict:
- Lipophilicity (LogP): Diethyl groups increase LogP, enhancing blood-brain barrier penetration .
- Metabolic Sites : CYP450 enzymes may target the chloro or methyl groups; validate with microsomal assays .
- Molecular Dynamics Simulations : Simulate solvation in water/octanol systems to estimate partition coefficients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
